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molecular formula C15H22N2S B058316 2-(4-n-Hexylphenylamino)-1,3-thiazoline CAS No. 117536-41-1

2-(4-n-Hexylphenylamino)-1,3-thiazoline

Cat. No. B058316
M. Wt: 262.4 g/mol
InChI Key: ZMXJKNOGAZKJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04788209

Procedure details

A 2 liter, 3-neck round bottom flask fitted with magnetic stirrer, addition funnel, argon gas inlet and thermometer was charged with 4-hexylaniline (65.0 g, 0.367 m) dissolved in 500 ml reagent toluene. To this stirred solution, was added dropwise a solution of β-chloroethylisothiocyanate (53.5 g, 0.441 m, 1.2 eq.) in 175 ml toluene at room temperature. No significant exotherm was noted. After the addition was completed, the reaction mixture was warmed to 50° C. for 19 hours. The reaction was cooled to room temperature and the toluene removed on the rotary evaporator to give an orange, semi-solid residue which was stirred with 900 ml diethyl ether (Et2O). The resulting slurry of off-white solid was cooled in an ice water bath and the solid filtered, washed with cold Et2O, and dried (filter suction, desiccator) to give the slightly impure hydrochloride salt of the desired aminothiazoline. The HCl salt was neutralized by adding the salt to a cold, stirred solution of sodium hydroxide (14.7 g, 0.367 m) in 1200 ml water layered with Et2O. After neutralization, the ether layer was separated and the aqueous layer was extracted with Et2O four times. The combined Et2O extracts were washed with water twice and with a saturated NaCl solution once, dried (MgSO4), and evaporated under vacuum to afford 90.0 g of crude, freebase product as a waxy, off-white solid. The crude material was recrystallized from 900 ml hexane to give 73.0 g (76%) product in two crops as small, off-white platelets. m.p. 77°-79° C.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Two
Quantity
900 mL
Type
reactant
Reaction Step Three
[Compound]
Name
reagent
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].Cl[CH2:15][CH2:16][N:17]=[C:18]=[S:19].C(OCC)C>C1(C)C=CC=CC=1>[CH2:1]([C:7]1[CH:8]=[CH:9][C:10]([NH:11][C:18]2[S:19][CH2:15][CH2:16][N:17]=2)=[CH:12][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
C(CCCCC)C1=CC=C(N)C=C1
Step Two
Name
Quantity
53.5 g
Type
reactant
Smiles
ClCCN=C=S
Name
Quantity
175 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
900 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
reagent
Quantity
500 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 liter, 3-neck round bottom flask fitted with magnetic stirrer, addition funnel, argon gas inlet
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the toluene removed on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give an orange, semi-solid residue which
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry of off-white solid was cooled in an ice water bath
FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
washed with cold Et2O
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
(filter suction, desiccator)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCCCC)C1=CC=C(C=C1)NC=1SCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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